
Methane, dichlorodihydroxydiphenyl-(8CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methane, dichlorodihydroxydiphenyl-(8CI) is a chemical compound with the molecular formula C13H10Cl2O2. It is known for its unique structure, which includes two hydroxyl groups and two chlorine atoms attached to a diphenyl methane backbone. This compound has various applications in scientific research and industry due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methane, dichlorodihydroxydiphenyl-(8CI) typically involves the chlorination of diphenyl methane followed by hydroxylation. The reaction conditions often include the use of chlorinating agents such as chlorine gas or thionyl chloride, and hydroxylating agents like hydrogen peroxide or sodium hydroxide. The reaction is usually carried out under controlled temperatures and pressures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of Methane, dichlorodihydroxydiphenyl-(8CI) may involve large-scale chlorination and hydroxylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Methane, dichlorodihydroxydiphenyl-(8CI) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The chlorine atoms can be reduced to form the corresponding hydrocarbon.
Substitution: The chlorine atoms can be substituted with other functional groups such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide or Grignard reagents.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydrocarbons and dechlorinated products.
Substitution: Various substituted diphenyl methane derivatives.
Applications De Recherche Scientifique
Methane, dichlorodihydroxydiphenyl-(8CI) has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of certain diseases.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Methane, dichlorodihydroxydiphenyl-(8CI) involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, while the chlorine atoms can participate in halogen bonding. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methane, dichlorodiphenyl-: Lacks the hydroxyl groups, resulting in different chemical properties.
Methane, dihydroxydiphenyl-: Lacks the chlorine atoms, leading to variations in reactivity and applications.
Methane, dichlorodihydroxybenzene-: Similar structure but with a benzene ring instead of a diphenyl methane backbone.
Uniqueness
Methane, dichlorodihydroxydiphenyl-(8CI) is unique due to the presence of both hydroxyl and chlorine groups on a diphenyl methane backbone. This combination of functional groups imparts distinctive chemical properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C13H10Cl2O2 |
|---|---|
Poids moléculaire |
269.12 g/mol |
Nom IUPAC |
(2,3-dichlorophenyl)-phenylmethanediol |
InChI |
InChI=1S/C13H10Cl2O2/c14-11-8-4-7-10(12(11)15)13(16,17)9-5-2-1-3-6-9/h1-8,16-17H |
Clé InChI |
VJAUEAIDROUYNR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=C(C(=CC=C2)Cl)Cl)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hexadecanoyloxypropyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate](/img/structure/B12338587.png)

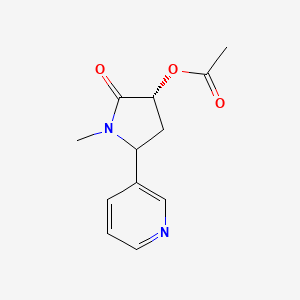
![(3R,4S)-4-(2-hydroxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylate](/img/structure/B12338593.png)
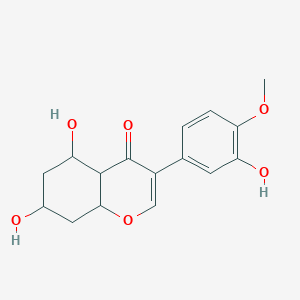


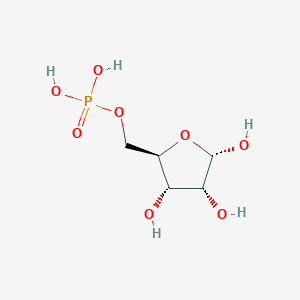

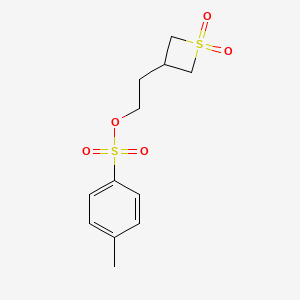
![1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-yl)-2-methyl-3,4-dihydro-2H-quinoline](/img/structure/B12338636.png)
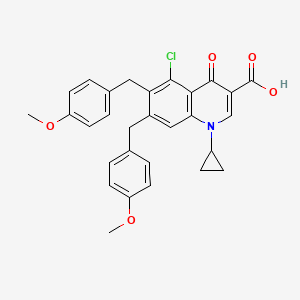
![Tetracyclo[10.2.1.05,14.08,13]pentadecan-15-one](/img/structure/B12338645.png)

